![molecular formula C11H17NO2 B12612316 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL CAS No. 892403-84-8](/img/structure/B12612316.png)
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL is an organic compound with the molecular formula C11H17NO2 It is a phenoxypropanol derivative, characterized by the presence of a methylamino group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL typically involves the reaction of 3-(chloromethyl)phenol with methylamine, followed by the reaction with epichlorohydrin. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
-
Step 1: Formation of 3-(chloromethyl)phenol
- React 3-hydroxybenzyl alcohol with thionyl chloride (SOCl2) to form 3-(chloromethyl)phenol.
- Reaction conditions: Reflux in anhydrous conditions.
-
Step 2: Reaction with Methylamine
- React 3-(chloromethyl)phenol with methylamine to form this compound.
- Reaction conditions: Use of ethanol as a solvent, with heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{3-[(Dimethylamino)methyl]phenoxy}propan-1-OL
- 3-{3-[(Ethylamino)methyl]phenoxy}propan-1-OL
- 3-{3-[(Propylamino)methyl]phenoxy}propan-1-OL
Uniqueness
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL is unique due to its specific structural features, including the presence of a methylamino group
Propiedades
Número CAS |
892403-84-8 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
3-[3-(methylaminomethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
Clave InChI |
NMCFGZGUFQMOPQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=CC=C1)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
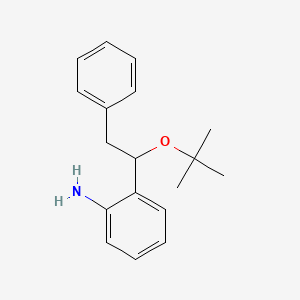
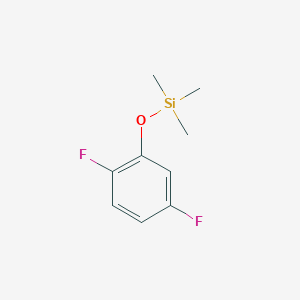
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
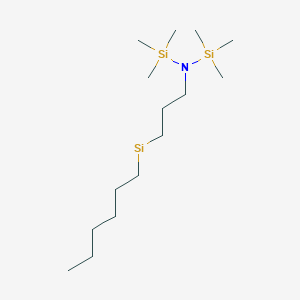
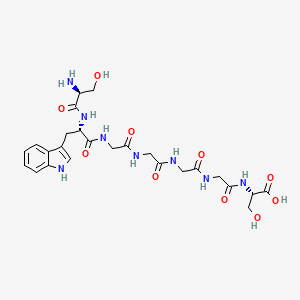

![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
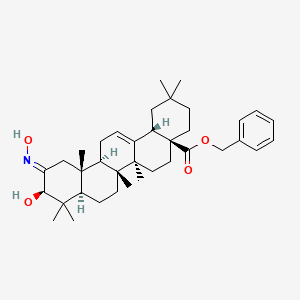

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
